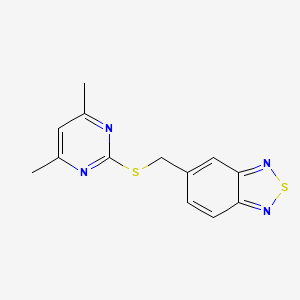![molecular formula C16H17NO2 B13373331 N-(2-hydroxypropyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B13373331.png)
N-(2-hydroxypropyl)[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction where a suitable hydroxypropyl halide reacts with the biphenyl derivative.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the biphenyl derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide may involve large-scale coupling reactions followed by purification steps to ensure the desired purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The biphenyl core can undergo electrophilic substitution reactions, similar to benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, in drug delivery systems, it can form stable complexes with drugs, enhancing their solubility and bioavailability. The hydroxypropyl group can facilitate interactions with biological membranes, promoting efficient drug delivery .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxypropyl)methacrylamide: Used in polymer-based drug delivery systems.
4’-Hydroxy-4,5-dimethoxy-[1,1’-biphenyl]-2-carbonitrile: Effective in C-H functionalization reactions.
Uniqueness
Its ability to form stable complexes with drugs and its biocompatibility make it a valuable compound in medicinal chemistry and drug delivery research .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-4-phenylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-12(18)11-17-16(19)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19) |
InChI Key |
LBBAZYQASCBFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373250.png)
![1-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B13373253.png)
![N-[(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B13373265.png)
![6-(5-isobutyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373283.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373284.png)
![2-[(4-pyridinylmethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373289.png)
![3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13373297.png)
![Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate](/img/structure/B13373299.png)
![S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate](/img/structure/B13373317.png)

![6-[3-(Allyloxy)phenyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373320.png)
![4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B13373323.png)
![1-allyl-3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1H-imidazol-3-ium](/img/structure/B13373325.png)
